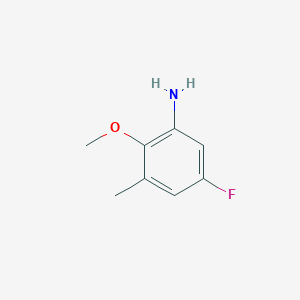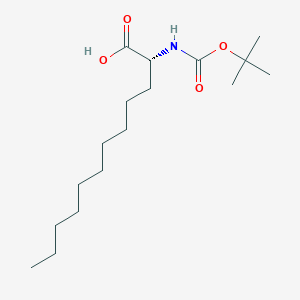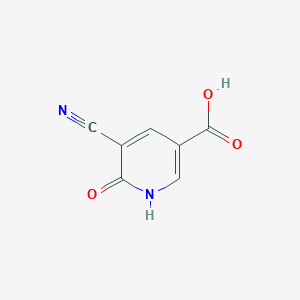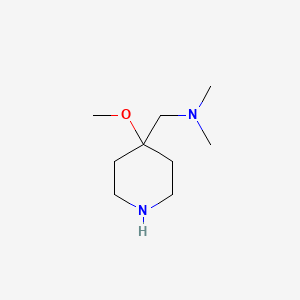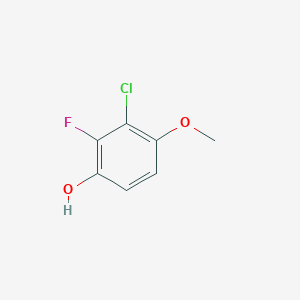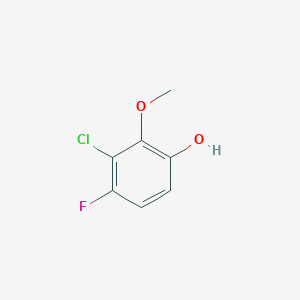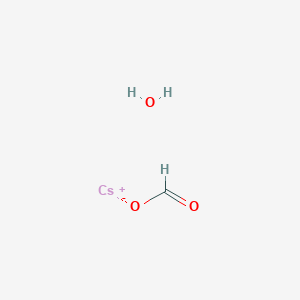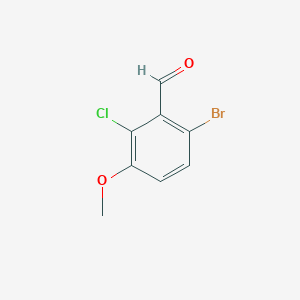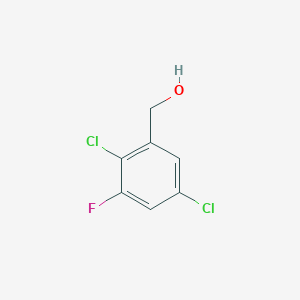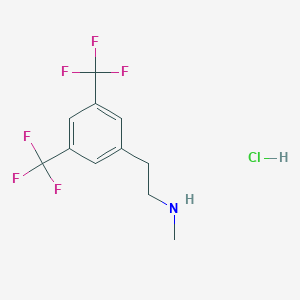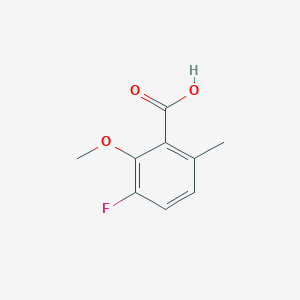
3-Fluoro-2-methoxy-6-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-methoxy-6-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the third position, a methoxy group at the second position, and a methyl group at the sixth position on the benzene ring
Mecanismo De Acción
Target of Action
It is known that the compound is used as a building block in the synthesis of various pharmaceuticals .
Mode of Action
It is known to be used in the synthesis of diarylmethanes, which are novel building blocks for sodium-glucose transporter 2 (sglt2) inhibitors . This suggests that the compound may interact with its targets through Friedel-Crafts acylation, followed by a reduction reaction .
Biochemical Pathways
It is known that the compound is used in the synthesis of sglt2 inhibitors , which play a role in the regulation of glucose levels in the body. Therefore, it can be inferred that the compound may indirectly affect glucose metabolism pathways.
Pharmacokinetics
As a small molecule with a molecular weight of 18416 g/mol , it is likely to have good bioavailability.
Result of Action
It is known that the compound is used in the synthesis of sglt2 inhibitors , which can lower blood glucose levels by preventing the reabsorption of glucose in the kidneys. Therefore, it can be inferred that the compound may indirectly contribute to the regulation of glucose levels in the body.
Action Environment
It is recommended that the compound be stored at room temperature , suggesting that extreme temperatures may affect its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxy-6-methylbenzoic acid typically involves the introduction of the fluorine, methoxy, and methyl groups onto the benzoic acid core. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable base.
Methylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-methoxy-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine, methoxy, and methyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogenating agents, bases, and nucleophiles.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acid derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-2-methoxy-6-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-2-methylbenzoic acid
- 2-Fluoro-6-methylbenzoic acid
- 3-Fluoro-2-iodo-6-methylbenzoic acid
Uniqueness
3-Fluoro-2-methoxy-6-methylbenzoic acid is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The combination of fluorine, methoxy, and methyl groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-fluoro-2-methoxy-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-3-4-6(10)8(13-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVLVQNOHJLVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



